5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride
Description
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride (CAS 1434128-58-1) is a heterocyclic compound featuring a fused pyrrolo-thiazole scaffold. It is a hydrochloride salt with a molecular formula of C₅H₇ClN₂S and a purity of 96% . Its hydrobromide analog (CAS 365996-65-2, molecular formula C₅H₇BrN₂S) is also commercially available, differing primarily in the counterion (Cl⁻ vs. Br⁻) .
Properties
IUPAC Name |
5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S.ClH/c1-4-5(2-6-1)8-3-7-4;/h3,6H,1-2H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRXFVNXZQANKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)SC=N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434128-58-1 | |
| Record name | 4H-Pyrrolo[3,4-d]thiazole, 5,6-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434128-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride typically involves the cyclization of a diol precursor. One common method includes the reaction of a suitable diol with thionyl chloride under controlled conditions to form the desired heterocyclic structure . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; reactions are often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted pyrrolo[3,4-d]thiazole derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound is being actively researched for its potential as a drug candidate . Notably, it has shown promise in the development of therapeutic agents targeting neurological disorders , antimicrobial , and anticancer activities . The structural characteristics of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride enable it to interact effectively with biological targets, making it a suitable candidate for further pharmacological exploration .
Case Study: Anticancer Properties
Recent studies have highlighted the compound's ability to inhibit certain cancer cell lines. For instance, derivatives of this compound have been synthesized and evaluated for their effectiveness against various types of cancer cells, demonstrating significant cytotoxic effects .
Biochemical Research
In biochemical contexts, this compound serves as a valuable tool for studying enzyme activities and cellular processes. It aids researchers in understanding complex biochemical pathways and interactions within biological systems . Its ability to act as a probe in enzyme assays enhances its utility in biochemical investigations.
Material Science
The compound is being investigated for its properties in material science , particularly in the development of new materials such as polymers. The unique chemical structure contributes to enhanced stability and performance of these materials . Research is ongoing to explore how modifications to the compound can lead to materials with tailored properties.
Agricultural Chemistry
In the field of agricultural chemistry, this compound is being evaluated for potential applications in agrochemicals . Its properties may offer new avenues for environmentally friendly pest control solutions . This application aligns with the increasing demand for sustainable agricultural practices.
Analytical Chemistry
The compound is also utilized in analytical chemistry as a standard for various analytical methods. It assists in the calibration of instruments and ensures accurate measurements in research laboratories . This role is crucial for maintaining the integrity of experimental data.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Counterion Variants: Hydrochloride vs. Hydrobromide
The hydrochloride and hydrobromide salts of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole exhibit distinct physicochemical properties:
| Property | Hydrochloride (CAS 1434128-58-1) | Hydrobromide (CAS 365996-65-2) |
|---|---|---|
| Molecular Weight | ~180.64 g/mol | 207.09 g/mol |
| Purity | 96% | 95% |
| Counterion Impact | Higher water solubility | Potential hygroscopicity |
| Stability | Stable under standard conditions | Similar stability |
The choice of counterion influences solubility and crystallinity, critical for formulation in drug development .
2,4-Disubstituted Thiazoles (GM-90 Series)
Compounds such as GM-90,257 (3) , GM-90,568 (4) , and GM-90,631 (5) (a hydrochloride salt) are 2,4-disubstituted thiazoles with demonstrated microtubule (MT) acetylation inhibition in triple-negative breast cancer (TNBC) models . Unlike the pyrrolo-thiazole scaffold of the target compound, these derivatives feature simpler thiazole rings with methyl and aryl substituents. Key differences include:
- Structural Complexity : The fused pyrrolo-thiazole system may offer enhanced binding affinity due to conformational rigidity, but this remains speculative without targeted studies.
Pyrano-Thiazole Derivatives
6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride (CAS 623931-31-7) shares a fused bicyclic structure but replaces the pyrrolidine ring with a pyran moiety.
Simplified Thiazole Scaffolds
4,5-Dihydro-1,3-thiazole-2-thiol (CAS 96-53-7) represents a simpler dihydro-thiazole structure lacking fused rings. Its reduced molecular complexity limits its utility in targeting complex biological systems but enhances synthetic accessibility .
Stability and Handling
Both salts require storage at controlled temperatures, but the hydrobromide salt’s higher molecular weight and bromine content may necessitate stricter moisture control . Hazard statements (H302, H315, etc.) are consistent across thiazole derivatives, emphasizing standard laboratory precautions .
Biological Activity
Overview
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride is a heterocyclic compound characterized by its unique fused pyrrole and thiazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and anticoagulant properties. The molecular formula for this compound is CHClNS, and it is primarily investigated for its role as a pharmacological agent.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Factor Xa Inhibition : This compound acts as an inhibitor of Factor Xa, a crucial component in the blood coagulation cascade, leading to reduced blood clot formation. This mechanism positions it as a potential therapeutic agent in anticoagulation therapy .
- Antitumor Activity : Research indicates that similar compounds can inhibit topoisomerase II alpha, which is essential for DNA replication and transcription in cancer cells. This inhibition may contribute to the antitumor effects observed in certain studies.
- Cellular Effects : The compound has been shown to influence cell signaling pathways and gene expression. Notably, it can inhibit necroptosis—a programmed cell death pathway—making it relevant in the treatment of inflammatory diseases and cancers.
Table 1: Biological Activities of this compound
Case Studies
- Anticoagulant Properties : A study evaluated the efficacy of various derivatives of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole against Factor Xa and XIa. The results indicated that compounds derived from this scaffold exhibited significant inhibitory activity, suggesting their potential as dual inhibitors in anticoagulation therapy .
- Antitumor Activity : Another investigation focused on the synthesis of thiazole-linked pyridine derivatives incorporating the 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole framework. These compounds were tested against several cancer cell lines (PC3, MCF-7) and demonstrated promising antitumor activity with IC values indicating effective cytotoxicity compared to standard treatments like doxorubicin .
- Antimicrobial Effects : A recent study explored the inhibition of bacterial DNA gyrase by thiazole derivatives. Compounds similar to 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole showed significant activity against E. coli and S. aureus, highlighting their potential in combating antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves cyclocondensation of thioamide precursors with α,β-unsaturated ketones under acidic conditions. Post-synthesis purification requires column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol/water mixtures. Purity validation should combine HPLC (C18 column, 0.1% TFA in H₂O/ACN) and LC-MS to confirm molecular mass and absence of side products .
Q. Which analytical techniques are critical for characterizing structural integrity and stability?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm ring fusion and proton environments.
- X-ray Diffraction (XRD) : Single-crystal analysis resolves stereochemistry (e.g., β-angle deviations in fused rings) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen flow (heating rate: 10°C/min).
- Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor via UV-Vis spectroscopy (λ = 254 nm) .
Q. How should researchers handle safety protocols for this compound in laboratory settings?
- Methodological Answer : Adhere to ISO/IEC 17043 and institutional chemical hygiene plans. Conduct a 100% pass-rate safety exam (covering PPE, fume hood use, and spill management) before handling. Store in amber vials at -20°C with desiccants to prevent hygroscopic degradation .
Q. What are the best practices for ensuring batch-to-batch consistency in synthesis?
- Methodological Answer : Implement Statistical Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry). Use ANOVA to identify critical factors (e.g., pH, reaction time) and apply control charts (X-bar/R) during production to monitor variability .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction mechanisms for this compound?
- Methodological Answer : Employ quantum chemical calculations (DFT, B3LYP/6-31G*) to model transition states and compare with experimental kinetics. For conflicting data (e.g., unexpected byproducts), use cheminformatics tools (e.g., Gaussian or NWChem) to simulate alternative pathways. Cross-validate with isotopic labeling experiments (e.g., ¹⁵N tracing) .
Q. What advanced strategies exist for optimizing heterogeneous catalysis in its synthesis?
- Methodological Answer : Screen catalysts (e.g., Pd/C, zeolites) via high-throughput microreactor arrays. Analyze turnover frequencies (TOF) and activation energies (Eₐ) using Arrhenius plots. For reactor design, apply computational fluid dynamics (CFD) to model heat/mass transfer in fixed-bed reactors .
Q. How can researchers address discrepancies in spectroscopic data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate NMR/XRD datasets from literature; use multivariate analysis (PCA) to identify outliers.
- Dynamic NMR : Resolve conformational equilibria (e.g., ring puckering) by variable-temperature ¹H NMR.
- Collaborative Cross-Validation : Share raw data via encrypted platforms (e.g., LabArchives) for peer verification .
Q. What methodologies enable scale-up from milligram to gram quantities without compromising yield?
- Methodological Answer :
- Process Intensification : Use continuous-flow reactors with in-line FTIR monitoring for real-time adjustment.
- Membrane Separation : Apply nanofiltration (MWCO: 500 Da) to isolate intermediates and reduce solvent waste.
- Design for Manufacturability (DFM) : Conduct failure mode analysis (FMEA) to preempt bottlenecks (e.g., clogging, exotherms) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
